molecular formula C32H24N2O22S8 B118487 1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- CAS No. 144790-67-0

1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis-

Cat. No. B118487
M. Wt: 1045.1 g/mol
InChI Key: OOTNQRLFHDJNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- is a complex chemical compound that has gained significant attention in scientific research due to its unique properties. It is a water-soluble dye that has been widely used in various fields, including biomedical research, analytical chemistry, and material science.

Mechanism Of Action

The mechanism of action of 1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- is not fully understood. However, it is believed to interact with biomolecules through non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The dye molecule undergoes a conformational change upon binding to the target molecule, resulting in a change in its fluorescence properties.

Biochemical And Physiological Effects

1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not affect cell viability or proliferation. However, its use in vivo has not been extensively studied, and further research is needed to determine its safety and efficacy.

Advantages And Limitations For Lab Experiments

One of the major advantages of 1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- is its high sensitivity and selectivity for biomolecules. It can detect very low concentrations of target molecules, making it a valuable tool in analytical chemistry and biomedical research. However, its use is limited to in vitro experiments, and its effectiveness in vivo is not well established.

Future Directions

1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- has the potential for a wide range of future applications. Some of the possible future directions include:
1. Development of new fluorescent probes based on the structure of 1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- for the detection of specific biomolecules.
2. Investigation of the mechanism of action of 1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- in vivo to determine its safety and efficacy.
3. Development of new methods for the synthesis of 1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- with improved yields and purity.
4. Investigation of the potential use of 1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- in drug delivery and imaging applications.
5. Development of new analytical methods based on the use of 1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- for the detection of environmental pollutants and toxins.
Conclusion:
In conclusion, 1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- is a complex chemical compound with unique properties that make it a valuable tool in scientific research. Its high sensitivity and selectivity for biomolecules make it a valuable tool in analytical chemistry and biomedical research. However, further research is needed to determine its safety and efficacy in vivo and to explore its potential applications in drug delivery and imaging.

Synthesis Methods

The synthesis of 1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- involves the reaction of 1,3,6-naphthalenetrisulfonic acid with 4,4'-diaminodiphenylsulfone in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The synthesis method has been optimized to achieve high yields and purity of the product.

Scientific Research Applications

1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of various biomolecules, including proteins, nucleic acids, and carbohydrates. It has also been used as a pH indicator in biological samples and as a staining agent for microscopy.

properties

CAS RN

144790-67-0

Product Name

1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis-

Molecular Formula

C32H24N2O22S8

Molecular Weight

1045.1 g/mol

IUPAC Name

8-[[4-[4-[(3,6,8-trisulfonaphthalen-1-yl)sulfamoyl]phenyl]phenyl]sulfonylamino]naphthalene-1,3,6-trisulfonic acid

InChI

InChI=1S/C32H24N2O22S8/c35-57(36,33-27-13-23(59(39,40)41)9-19-11-25(61(45,46)47)15-29(31(19)27)63(51,52)53)21-5-1-17(2-6-21)18-3-7-22(8-4-18)58(37,38)34-28-14-24(60(42,43)44)10-20-12-26(62(48,49)50)16-30(32(20)28)64(54,55)56/h1-16,33-34H,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)

InChI Key

OOTNQRLFHDJNNE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6S(=O)(=O)O)S(=O)(=O)O

Other CAS RN

144790-67-0

synonyms

8,8'-((1,1'-Biphenyl)-4,4'-diylbis(sulfonylimino))bis-1,3,6-naphthalenetrisulfonic acid

Origin of Product

United States

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